Ascorbyl gamolenate
CAS No.: 109791-32-4
Cat. No.: VC0519482
Molecular Formula: C24H36O7
Molecular Weight: 436.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 109791-32-4 |
---|---|
Molecular Formula | C24H36O7 |
Molecular Weight | 436.5 g/mol |
IUPAC Name | [(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate |
Standard InChI | InChI=1S/C24H36O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h6-7,9-10,12-13,19,23,25,27-28H,2-5,8,11,14-18H2,1H3/b7-6-,10-9-,13-12-/t19-,23+/m0/s1 |
Standard InChI Key | FLRQOWAOMJMSTP-JJTRIOAGSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |
SMILES | CCCCCC=CCC=CCC=CCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |
Canonical SMILES | CCCCCC=CCC=CCC=CCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |
Appearance | Solid powder |
Introduction
Chemical Properties and Identification
Chemical Identification
Ascorbyl gamolenate is distinctly identified through several chemical parameters that enable its precise classification and tracking in scientific and regulatory contexts:
Parameter | Value |
---|---|
Common Name | Ascorbyl GaMolenate |
Chemical Name | L-Ascorbic acid, 6-[(6Z,9Z,12Z)-6,9,12-octadecatrienoate] (9CI) |
CAS Number | 109791-32-4 |
Molecular Formula | C₂₄H₃₆O₇ |
Molar Mass | 436.54 g/mol |
These identification parameters provide the foundation for regulatory classification, quality control, and scientific documentation of the compound .
Physico-chemical Properties
The physical and chemical properties of ascorbyl gamolenate influence its stability, solubility, and potential applications in various formulations:
Property | Value | Notes |
---|---|---|
Density | 1.167±0.06 g/cm³ | Predicted value |
Boiling Point | 562.2±50.0 °C | Predicted value |
pKa | 3.96±0.10 | Predicted value |
These properties, while largely predicted through computational models rather than experimental determination, provide insight into the compound's behavior under various conditions . The relatively high boiling point suggests considerable thermal stability, while the pKa value indicates its acid-base behavior, which may influence its stability in different pH environments.
Structural Characteristics
Molecular Structure
The ester linkage between the ascorbic acid and gamolenate components is likely formed at the 6-position of the ascorbic acid molecule, which is a common site for esterification in ascorbic acid derivatives. This modification preserves the crucial 2,3-enediol structure of ascorbic acid responsible for its antioxidant activity while altering its solubility and stability characteristics.
Structure-Function Relationship
The structural features of ascorbyl gamolenate directly influence its functional properties. The ascorbic acid component retains its antioxidant capacity, which involves the ability to donate electrons and neutralize reactive oxygen species. Concurrently, the gamolenate moiety potentially enhances the compound's lipid solubility, membrane permeability, and stability against oxidation and degradation.
This dual-component structure may facilitate enhanced penetration across lipid membranes compared to unmodified ascorbic acid, potentially improving its efficacy in biological systems and cosmetic formulations. Additionally, the ester linkage can act as a prodrug mechanism, with the ascorbic acid being released through enzymatic hydrolysis at the target site.
Research Limitations and Future Directions
Current Research Limitations
The scientific literature on ascorbyl gamolenate specifically appears limited based on the available search results. This gap presents several challenges:
-
Limited experimental data: Many of the reported physico-chemical properties appear to be predicted rather than experimentally determined .
-
Uncertain biological activity: Without specific studies on ascorbyl gamolenate's biological effects, its actual efficacy in proposed applications remains theoretical.
-
Comparative performance: How ascorbyl gamolenate compares to other ascorbic acid derivatives in terms of stability, bioavailability, and efficacy requires further investigation.
Future Research Directions
Several promising research directions could address current knowledge gaps:
-
Stability studies: Comparative stability assessments of ascorbyl gamolenate versus other ascorbic acid derivatives under various conditions (pH, temperature, light exposure).
-
Penetration and bioavailability studies: Investigation of the compound's ability to penetrate biological membranes and release active ascorbic acid.
-
Clinical efficacy: Controlled studies evaluating the compound's efficacy in proposed cosmetic and pharmaceutical applications.
-
Safety profiling: Comprehensive toxicological assessment including sensitization, irritation, and systemic toxicity evaluations.
These research directions would significantly enhance understanding of ascorbyl gamolenate's potential and limitations as a specialized ascorbic acid derivative.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume